Chloromethyl valproate

概要

説明

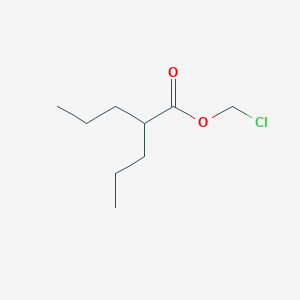

Chloromethyl valproate: is a derivative of valproic acid, a well-known anticonvulsant and mood-stabilizing drug this compound is characterized by the presence of a chloromethyl group attached to the valproate structure

準備方法

Synthetic Routes and Reaction Conditions: Chloromethyl valproate can be synthesized through the chloromethylation of valproic acid. The chloromethylation process typically involves the reaction of valproic acid with chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the chloromethylated product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

化学反応の分析

Types of Reactions: Chloromethyl valproate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alcohols.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed:

Substitution Products: Amino, thio, or alkoxy derivatives of valproate.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohol derivatives.

科学的研究の応用

Synthesis and Characterization

Chloromethyl valproate can be synthesized through the reaction of valproic acid with chloromethyl compounds. This process allows for the attachment of a chloromethyl group to the valproic acid backbone, which can enhance its pharmacological properties. The characterization of CMV typically involves techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of the synthesized compound.

- Fourier Transform Infrared (FT-IR) Spectroscopy : Helps identify functional groups and confirm chemical bonds.

- Mass Spectrometry : Assists in determining the molecular weight and structure of the compound.

Therapeutic Applications

This compound exhibits several therapeutic applications, primarily derived from its parent compound, valproic acid. The following table summarizes these applications:

| Application | Description |

|---|---|

| Antiepileptic | Effective in treating various types of epilepsy by enhancing GABAergic transmission. |

| Mood Stabilizer | Used in managing bipolar disorder by stabilizing mood fluctuations. |

| Migraine Prophylaxis | Prevents migraine headaches by modulating neurotransmitter release. |

| Potential Antitumor Effects | Emerging research suggests CMV may have antitumor properties, possibly through HDAC inhibition. |

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound in clinical settings:

作用機序

The mechanism of action of chloromethyl valproate is believed to be similar to that of valproic acid. It involves:

Inhibition of Histone Deacetylases: This leads to increased acetylation of histone proteins, affecting gene expression.

Modulation of GABA Levels: It enhances the levels of gamma-aminobutyric acid (GABA) in the brain, contributing to its anticonvulsant effects.

Blocking Voltage-Gated Sodium Channels: This reduces neuronal excitability and prevents seizure activity.

類似化合物との比較

Valproic Acid: The parent compound, widely used as an anticonvulsant and mood stabilizer.

Sodium Valproate: The sodium salt of valproic acid, used for similar therapeutic purposes.

Semisodium Valproate: A compound with similar pharmacological properties.

Uniqueness of Chloromethyl Valproate:

生物活性

Chloromethyl valproate (CMV) is a derivative of valproic acid (VPA), a medication widely used for treating epilepsy, bipolar disorder, and migraine prophylaxis. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits several mechanisms that contribute to its biological activity:

- GABAergic Modulation : Similar to VPA, CMV enhances the synthesis of gamma-aminobutyric acid (GABA) by upregulating glutamic acid decarboxylase (GAD), which converts glutamate to GABA. This increase in GABA levels enhances inhibitory neurotransmission in the brain, helping to control seizures and stabilize mood .

- Histone Deacetylase Inhibition : CMV functions as a histone deacetylase (HDAC) inhibitor. This action modifies chromatin structure and influences gene expression related to neuronal plasticity, neurogenesis, and inflammation . Such modifications can lead to neuroprotective effects and potential antitumor properties.

- Oxidative Stress Reduction : Research indicates that CMV may improve the oxidant-antioxidant balance in neuronal cells. It reduces oxidative stress markers while enhancing antioxidant enzyme activities, which is crucial in preventing neuronal damage associated with epilepsy .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Epilepsy Treatment : Like VPA, CMV is effective in reducing seizure frequency and severity. Its GABAergic effects make it particularly useful in treating refractory epilepsy cases where other medications have failed .

- Bipolar Disorder Management : The mood-stabilizing properties of CMV are beneficial for patients with bipolar disorder. Clinical studies show significant reductions in manic symptoms when treated with CMV compared to placebo .

- Cancer Therapy : Recent studies have explored the use of CMV as an adjunct in cancer treatment. Its ability to induce apoptosis in cancer cells enhances the efficacy of chemotherapeutic agents .

Case Studies and Research Findings

Several studies have documented the effects and efficacy of this compound:

- Case Study on Epilepsy : A 30-year-old female patient with juvenile myoclonic epilepsy exhibited ineffective treatment with standard VPA due to malabsorption issues. After switching to a formulation containing this compound, her bioavailability improved significantly, leading to better clinical outcomes .

- Oxidative Stress Study : A study involving Mexican children with epilepsy demonstrated that treatment with VPA led to significant improvements in antioxidant enzyme activities after 6 and 12 months. While this study focused on VPA, it provides insights into the potential benefits of this compound as well .

- Antitumor Activity : In vitro studies showed that CMV enhanced the apoptosis of small cell lung cancer (SCLC) cells when combined with traditional chemotherapy agents. The mechanism involved caspase-dependent pathways indicating its potential role in cancer therapy .

Comparative Table of Biological Activities

| Mechanism | This compound | Valproic Acid |

|---|---|---|

| GABA Synthesis Enhancement | Yes | Yes |

| Histone Deacetylase Inhibition | Yes | Yes |

| Oxidative Stress Reduction | Yes | Yes |

| Antitumor Effects | Promising | Limited |

| Mood Stabilization | Effective | Effective |

特性

IUPAC Name |

chloromethyl 2-propylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2/c1-3-5-8(6-4-2)9(11)12-7-10/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDNQXYTITZEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。